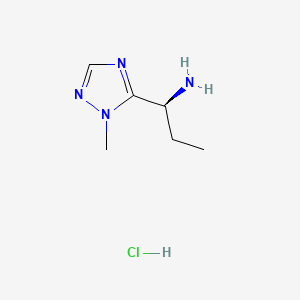
(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Alkylation: The triazole ring is then alkylated using a suitable alkyl halide, such as methyl iodide, to introduce the methyl group at the 1-position.
Amination: The resulting intermediate undergoes a reductive amination reaction with a suitable amine, such as propan-1-amine, to form the desired product.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted triazole compounds with various functional groups.
科学研究应用
(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting the function of microbial enzymes.
相似化合物的比较
Similar Compounds
- (1S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine hydrochloride
- (1S)-1-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
Uniqueness
(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The position of the methyl group and the amine functionality can result in distinct interactions with molecular targets, making it a valuable compound for research and development.
生物活性
(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique substitution pattern on the triazole ring, which may influence its interactions with various biological targets. This article provides an overview of the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C6H13ClN4 |
| Molecular Weight | 176.65 g/mol |
| IUPAC Name | (1S)-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine; hydrochloride |
| InChI Key | RKRPJURRSNIBDT-JEDNCBNOSA-N |
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The triazole ring can inhibit specific enzymes critical for microbial survival. For instance, it may disrupt the function of enzymes involved in cell wall synthesis or metabolic pathways in bacteria and fungi, leading to their death or growth inhibition .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against strains such as Escherichia coli and Staphylococcus aureus, suggesting a broad spectrum of activity .
Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
Case Studies
Several case studies have explored the biological activity of triazole derivatives similar to this compound:
- Antifungal Activity : In a comparative study of various triazole derivatives, this compound demonstrated potent antifungal activity against Candida albicans, with an MIC comparable to established antifungal agents .
- Synergistic Effects : Another study investigated the synergistic effects of this compound when used in combination with other antibiotics. Results showed enhanced efficacy against resistant strains of bacteria when paired with beta-lactam antibiotics .
- In Vivo Studies : Animal models treated with this compound showed a significant reduction in bacterial load compared to untreated controls, indicating its potential for therapeutic applications in infectious diseases .
属性
分子式 |
C6H13ClN4 |
|---|---|
分子量 |
176.65 g/mol |
IUPAC 名称 |
(1S)-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c1-3-5(7)6-8-4-9-10(6)2;/h4-5H,3,7H2,1-2H3;1H/t5-;/m0./s1 |
InChI 键 |
RKRPJURRSNIBDT-JEDNCBNOSA-N |
手性 SMILES |
CC[C@@H](C1=NC=NN1C)N.Cl |
规范 SMILES |
CCC(C1=NC=NN1C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















